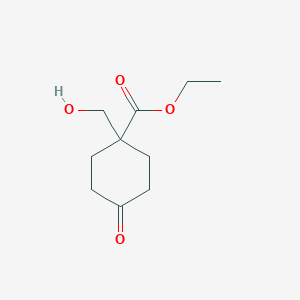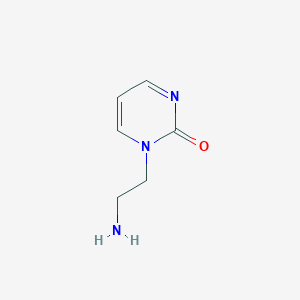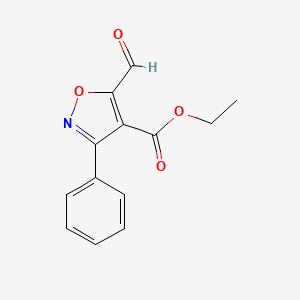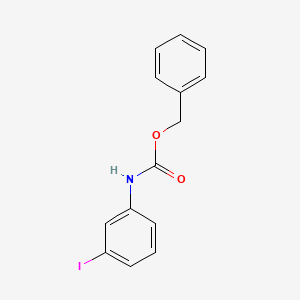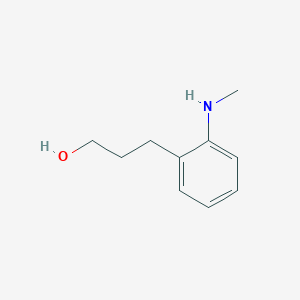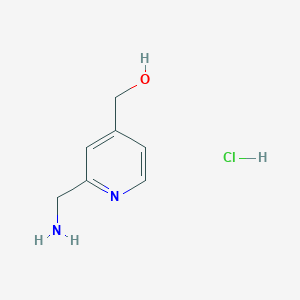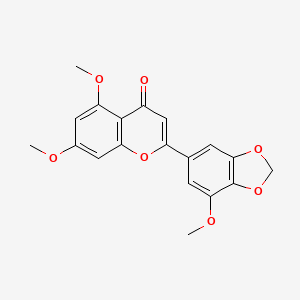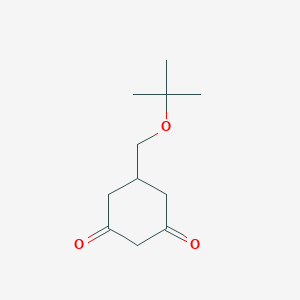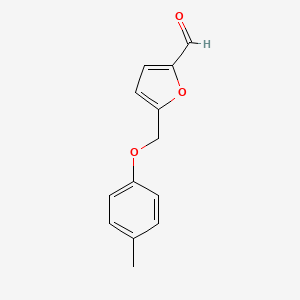![molecular formula C7H4ClIN2S B13028776 4-Chloro-7-iodo-2-methylthieno[3,2-d]pyrimidine](/img/structure/B13028776.png)
4-Chloro-7-iodo-2-methylthieno[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7-iodo-2-methylthieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C7H4ClIN2S. This compound is characterized by the presence of chlorine and iodine atoms attached to a thieno[3,2-d]pyrimidine core, which is further substituted with a methyl group. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and research applications .
Méthodes De Préparation
The synthesis of 4-Chloro-7-iodo-2-methylthieno[3,2-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method includes the condensation of a thieno[3,2-d]pyrimidine derivative with appropriate halogenating agents under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the halogenation process .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity. These methods often employ large-scale reactors and continuous flow systems to ensure consistent production quality and efficiency .
Analyse Des Réactions Chimiques
4-Chloro-7-iodo-2-methylthieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine and iodine atoms can be substituted by nucleophiles such as amines or thiols under mild conditions, leading to the formation of new derivatives.
Suzuki Coupling Reactions: This compound can participate in Suzuki coupling reactions with boronic acids in the presence of palladium catalysts, forming carbon-carbon bonds and expanding its utility in organic synthesis.
Oxidation and Reduction Reactions: The thieno[3,2-d]pyrimidine core can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Applications De Recherche Scientifique
4-Chloro-7-iodo-2-methylthieno[3,2-d]pyrimidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Chloro-7-iodo-2-methylthieno[3,2-d]pyrimidine is primarily related to its ability to interact with specific molecular targets. In medicinal chemistry, it is often designed to inhibit the activity of certain enzymes or receptors by binding to their active sites. For example, kinase inhibitors derived from this compound can block the phosphorylation of target proteins, thereby disrupting signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
4-Chloro-7-iodo-2-methylthieno[3,2-d]pyrimidine can be compared with other similar compounds, such as:
4-Chloro-2-methylthieno[3,2-d]pyrimidine: Lacks the iodine atom, making it less versatile in certain synthetic applications.
4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine: Contains a pyrrolo[2,3-d]pyrimidine core instead of a thieno[3,2-d]pyrimidine core, which may result in different biological activities and reactivity.
4-Chloro-7-methylthieno[3,2-d]pyrimidine:
The uniqueness of this compound lies in its dual halogen substitution, which enhances its reactivity and broadens its scope of applications in various fields of research and industry .
Propriétés
Formule moléculaire |
C7H4ClIN2S |
|---|---|
Poids moléculaire |
310.54 g/mol |
Nom IUPAC |
4-chloro-7-iodo-2-methylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H4ClIN2S/c1-3-10-5-4(9)2-12-6(5)7(8)11-3/h2H,1H3 |
Clé InChI |
RFONBBNQPTVUQE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C(=N1)Cl)SC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


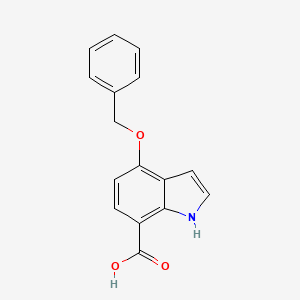
![2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13028698.png)
